molecular formula C9H9ClO3 B034954 Methyl 2-chloro-4-methoxybenzoate CAS No. 104253-45-4

Methyl 2-chloro-4-methoxybenzoate

Cat. No. B034954
M. Wt: 200.62 g/mol
InChI Key: VXORHTLUPYQIFE-UHFFFAOYSA-N
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Patent
US07045539B2

Procedure details

To 2-chloro-4-methoxy-benzoic acid methyl ester (1.1 g) in THF/MeOH/water (12 mL/3 mL/3 mL) at room temperature was added LiOH (461 mg) dissolved in water. After 2 h, the reaction mixture was adjusted to pH 4 with 1N HCl and partitioned between ethyl acetate and water. The organic layer was washed with brine and dried over MgSO4. Trituration of the resulting solid in ether afforded 1.0 g (98%) of the title compound. MS: 187 (MH+), HPLC tR: 2.04 min.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
461 mg
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[Cl:12].[Li+].[OH-].Cl>C1COCC1.CO.O.O>[Cl:12][C:5]1[CH:6]=[C:7]([O:10][CH3:11])[CH:8]=[CH:9][C:4]=1[C:3]([OH:13])=[O:2] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)OC)Cl)=O
Name
Quantity
461 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH water
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.